Chasmanine
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Overview
Description
Chasmanine is a diterpenoid alkaloid isolated from the roots of Aconitum chasmanthum. This compound is known for its complex structure, which includes four methoxyl groups and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chasmanine involves a series of stereospecific and regiospecific reactions. One notable method includes the addition of benzyl vinyl ether to an o-quinone intermediate masked by a spirolactone group. This process is efficient and significantly shorter than previous methods . Another approach involves the use of vanillin as a starting material, which undergoes aziridine rearrangement and subsequent reactions to form this compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves high-performance liquid chromatography (HPLC) for isolation and purification. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Chasmanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form a compound containing a cyclopentanone ring.
Reduction: Treatment with lithium aluminium hydride results in demethoxylation.
Substitution: The secondary hydroxyl group can be benzoylated, and the tertiary hydroxyl group can be acetylated.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetone.
Reduction: Lithium aluminium hydride.
Substitution: Benzoyl chloride for benzoylation and acetic anhydride for acetylation.
Major Products:
Pyrothis compound: Formed through pyrolytic reactions.
Isopyrothis compound: Resulting from acid-catalyzed allylic rearrangement.
Scientific Research Applications
Mechanism of Action
The mechanism of action of chasmanine involves its interaction with specific molecular targets. For instance, its antifeedant effect is related to the inhibition of carboxylesterase, which is crucial for pest control . Additionally, this compound induces apoptosis in certain cell lines, contributing to its cytotoxic effects .
Comparison with Similar Compounds
- Aconitine: Known for its potent neurotoxic effects.
- Oxonitine: Exhibits significant cytotoxic activity.
- Hypaconitine: Used for its analgesic properties.
- Mesaconitine: Studied for its anti-inflammatory effects.
- Deoxyaconitine: Investigated for its potential therapeutic applications .
Chasmanine continues to be a compound of interest due to its diverse applications and unique chemical properties
Properties
Molecular Formula |
C25H41NO6 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1 |
InChI Key |
DBODJJZRZFZBBD-RIVIBFSZSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Origin of Product |
United States |
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